![molecular formula C10H11ClN2O2S B5586073 S-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5586073.png)
S-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate
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Overview
Description
This compound is involved in various chemical and biological studies due to its unique structure and potential applications in medicinal chemistry. While specific studies directly related to this exact compound were not found, compounds with similar structures have been extensively studied in the context of antimitotic agents and other pharmacological properties (Temple & Rener, 1992).
Synthesis Analysis
The synthesis of thiocarbamate derivatives often involves reactions with amines and isothiocyanates. These processes are crucial for producing various thiocarbamate compounds with potential biological activities. However, specific synthesis methods for "S-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate" were not identified in the available literature, pointing to a gap in research or a niche application area.
Molecular Structure Analysis
While the exact molecular structure analysis of this compound is not provided in the reviewed literature, similar compounds have been analyzed through crystallography and spectroscopy. These analyses help understand the molecular geometry, vibrational frequencies, and chemical shifts, crucial for determining the compound's properties and potential applications (Pekparlak et al., 2018).
properties
IUPAC Name |
S-[2-(3-chloro-2-methylanilino)-2-oxoethyl] carbamothioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2S/c1-6-7(11)3-2-4-8(6)13-9(14)5-16-10(12)15/h2-4H,5H2,1H3,(H2,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVRALCNDROBHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24785940 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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